![molecular formula C14H27NO3Si B13492483 tert-butyl N-{1-formyl-3-[(trimethylsilyl)methyl]cyclobutyl}carbamate, Mixture of diastereomers](/img/structure/B13492483.png)
tert-butyl N-{1-formyl-3-[(trimethylsilyl)methyl]cyclobutyl}carbamate, Mixture of diastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-{1-formyl-3-[(trimethylsilyl)methyl]cyclobutyl}carbamate, Mixture of diastereomers: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group, a formyl group, and a trimethylsilyl group attached to a cyclobutyl ring. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{1-formyl-3-[(trimethylsilyl)methyl]cyclobutyl}carbamate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl N-{1-formyl-3-[(trimethylsilyl)methyl]cyclobutyl}carbamate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, tert-butyl N-{1-formyl-3-[(trimethylsilyl)methyl]cyclobutyl}carbamate is studied for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development and other biomedical research .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mecanismo De Acción
The mechanism of action of tert-butyl N-{1-formyl-3-[(trimethylsilyl)methyl]cyclobutyl}carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, while the trimethylsilyl group can enhance the compound’s stability and reactivity. The pathways involved in these interactions are complex and depend on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
- tert-butyl N-(4-formylbenzyl)carbamate
- tert-butyl 3-formyl-1H-indole-1-carboxylate
- tert-butyl [3-(hydroxymethyl)cyclobutyl]carbamate
Uniqueness
What sets tert-butyl N-{1-formyl-3-[(trimethylsilyl)methyl]cyclobutyl}carbamate apart from these similar compounds is its combination of functional groups. The presence of both the formyl and trimethylsilyl groups on a cyclobutyl ring provides unique reactivity and stability, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C14H27NO3Si |
|---|---|
Peso molecular |
285.45 g/mol |
Nombre IUPAC |
tert-butyl N-[1-formyl-3-(trimethylsilylmethyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C14H27NO3Si/c1-13(2,3)18-12(17)15-14(10-16)7-11(8-14)9-19(4,5)6/h10-11H,7-9H2,1-6H3,(H,15,17) |
Clave InChI |
OQUHEEWDRUQIAN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1(CC(C1)C[Si](C)(C)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl [(1R)-1-(3-hydroxyphenyl)ethyl]carbamate](/img/structure/B13492410.png)
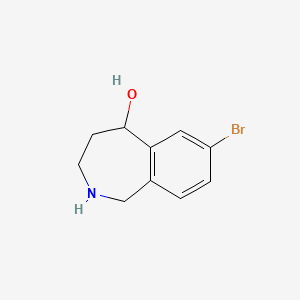
![1-[(2S)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methanamine dihydrochloride](/img/structure/B13492415.png)
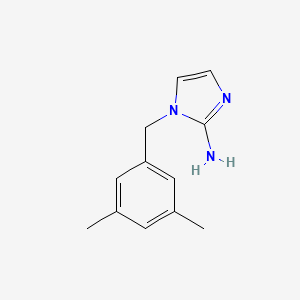
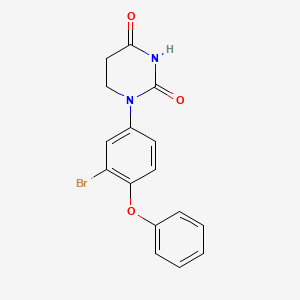
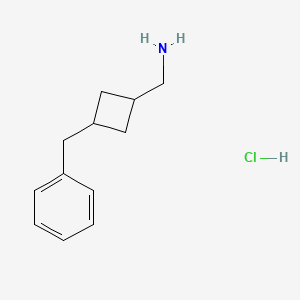
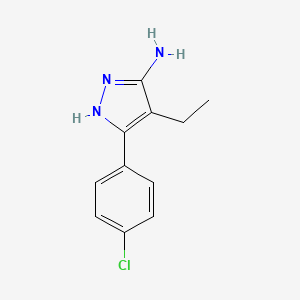
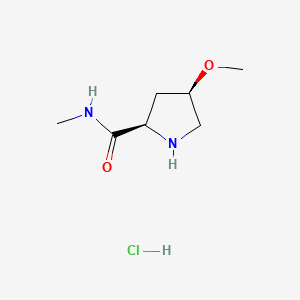
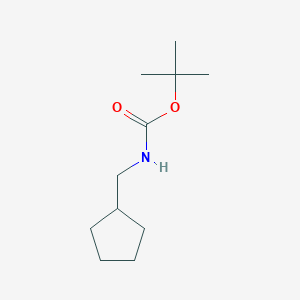
![5-[3-[3-Aminopropyl(methyl)amino]propylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492454.png)
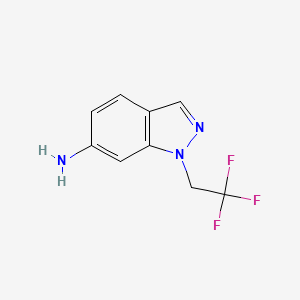
![8-Aza-5-silaspiro[4.5]decane hydrochloride](/img/structure/B13492487.png)
![tert-butylN-[2-(3-bromopropoxy)ethyl]carbamate](/img/structure/B13492488.png)
![Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13492490.png)
